molecular formula C7H12Cl2N4 B13140655 1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride

1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride

Cat. No.: B13140655
M. Wt: 223.10 g/mol
InChI Key: BUDVLCDILPMQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride is a chemical compound that consists of a pyrimidine ring attached to an azetidine ring with an amine group.

Chemical Reactions Analysis

1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

    1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride: Similar structure but with the pyrimidine ring attached at a different position.

    1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride: Contains a pyridazine ring instead of a pyrimidine ring.

    1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride: Contains a pyridine ring instead of a pyrimidine ring

The uniqueness of this compound lies in its specific structure, which can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H12Cl2N4

Molecular Weight

223.10 g/mol

IUPAC Name

1-pyrimidin-5-ylazetidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H10N4.2ClH/c8-6-3-11(4-6)7-1-9-5-10-2-7;;/h1-2,5-6H,3-4,8H2;2*1H

InChI Key

BUDVLCDILPMQOL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CN=CN=C2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.